molecular formula C21H23ClN2O3 B2742700 N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091475-54-5

N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2742700
CAS No.: 1091475-54-5
M. Wt: 386.88
InChI Key: QCACRVIONVHUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a cyclopentyl moiety, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-(4-methoxyphenyl)cyclopentylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(4-methoxyphenyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the cyclopentyl moiety, makes it distinct from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCACRVIONVHUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.